molecular formula C10H7Cl2NO B1344057 1,3-Dichloro-6-methoxyisoquinoline CAS No. 24623-39-0

1,3-Dichloro-6-methoxyisoquinoline

Cat. No.: B1344057
CAS No.: 24623-39-0
M. Wt: 228.07 g/mol
InChI Key: MDGSCLLECOTDSW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-methoxyisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include dihydroisoquinoline derivatives.

Scientific Research Applications

1,3-Dichloro-6-methoxyisoquinoline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-6-methylisoquinoline: Similar structure but with a methyl group instead of a methoxy group.

    1,3-Dichloroisoquinoline: Lacks the methoxy group at position 6.

    6-Methoxyisoquinoline: Lacks the chlorine atoms at positions 1 and 3.

Uniqueness

1,3-Dichloro-6-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1,3-Dichloro-6-methoxyisoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant studies, mechanisms of action, and applications in medicinal chemistry.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_9H_7Cl_2N
  • Molecular Weight : 202.07 g/mol
  • SMILES Notation : COc1nc(Cl)c(Cl)n1

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study conducted by found that the compound exhibited significant inhibitory activity against these pathogens, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the modulation of cell cycle progression and the activation of caspase pathways, leading to programmed cell death. A notable study reported a decrease in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
  • DNA Interaction : It has been suggested that this isoquinoline derivative can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

Study on Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The study utilized a disk diffusion method and reported the following results:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1064

This table highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

In an experimental study focusing on its anticancer properties, researchers treated HeLa cells with varying concentrations of this compound. The findings were as follows:

Concentration (µM)Cell Viability (%)
0100
585
1050
2030

These results indicate a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

Properties

IUPAC Name

1,3-dichloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-8-6(4-7)5-9(11)13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSCLLECOTDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623870
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-39-0
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-6-methoxyisoquinoline
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